molecular formula C12H15BF3NO3 B2859659 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine CAS No. 1352135-21-7

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine

Cat. No.: B2859659
CAS No.: 1352135-21-7
M. Wt: 289.06
InChI Key: HIIPKBQUJWPLCA-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is a boronic ester derivative of pyridine featuring a trifluoromethoxy (-OCF₃) substituent at the 2-position and a pinacol boronate group at the 3-position. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex fluorinated aromatic systems for pharmaceuticals, agrochemicals, and materials science . Its structural uniqueness arises from the electron-withdrawing trifluoromethoxy group, which enhances stability and modulates reactivity in catalytic processes .

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-6-5-7-17-9(8)18-12(14,15)16/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIPKBQUJWPLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine typically involves the reaction of 2-(trifluoromethoxy)pyridine with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which is performed under palladium catalysis. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.

    Substitution: The boronic ester moiety allows for various substitution reactions, such as the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various biaryl compounds.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine involves its interaction with various molecular targets and pathways. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl (-CF₃) derivatives exhibit higher melting points than trifluoromethoxy (-OCF₃) analogues due to stronger intermolecular interactions .
  • Cyclopropyl-substituted derivatives (e.g., 1355071-91-8) have higher molecular weights, impacting solubility and requiring optimized reaction conditions .

Reactivity in Cross-Coupling Reactions

  • The target compound’s -OCF₃ group slows transmetalation in Suzuki reactions compared to -CF₃ analogues, necessitating elevated temperatures (80–100°C) .
  • Compounds with -CF₃ at the 4-position (e.g., 1036990-42-7) show faster coupling kinetics due to reduced steric interference .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H16BNO2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 181219-01-2
  • Appearance : White to light brown powder or crystals
  • Melting Point : 102°C to 108°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom's unique properties. Boron compounds are known for their ability to form reversible covalent bonds with biomolecules, which can modulate enzymatic activities and influence signaling pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on key enzymes involved in various diseases:

  • DYRK1A Inhibition : Compounds containing similar dioxaborolane structures have been shown to inhibit DYRK1A (Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A), which plays a role in neurodegenerative diseases. In vitro studies demonstrated nanomolar-level inhibition of DYRK1A by derivatives of related compounds .
  • SARS-CoV-2 Mpro Inhibition : A study highlighted the potential of boronic acid derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). Compounds with structural similarities to our target compound demonstrated significant inhibition of Mpro activity in vitro .

Antioxidant and Anti-inflammatory Properties

In addition to enzyme inhibition, some studies have reported that related compounds exhibit antioxidant and anti-inflammatory activities. For instance:

  • The antioxidant capacity was assessed using ORAC assays, confirming that certain derivatives possess robust antioxidant properties alongside anti-inflammatory effects .

Study on DYRK1A Inhibitors

  • Several compounds were synthesized and tested for their inhibitory activity against DYRK1A.
  • The findings revealed that specific modifications to the boron-containing scaffold enhanced potency and selectivity against DYRK1A while maintaining low toxicity profiles .

Evaluation Against SARS-CoV-2

An investigation into the inhibitory effects of β-amido boronic acids against SARS-CoV-2 Mpro showed:

  • Compounds were screened for their ability to inhibit Mpro enzymatic activity.
  • Results indicated a significant reduction in enzyme activity at concentrations around 20 μM for several tested compounds .

Data Summary Table

Property Value
Molecular FormulaC11H16BNO2
Molecular Weight205.06 g/mol
CAS Number181219-01-2
Melting Point102°C - 108°C
Biological TargetsDYRK1A, SARS-CoV-2 Mpro
Inhibitory Concentration (IC50)Nanomolar range for DYRK1A
Antioxidant ActivityConfirmed via ORAC assays

Q & A

Q. What are the common synthetic routes for preparing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)pyridine, and how can reaction yields be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A validated approach involves coupling a brominated or iodinated pyridine precursor (e.g., 5-bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine) with a boronic ester under palladium catalysis. Optimization includes using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, anhydrous conditions, and elevated temperatures (80–100°C) in solvents like THF or dioxane. Yields (~38–63%) can be improved by controlling stoichiometry (1:1.2 molar ratio of halide to boronate) and degassing reagents to exclude oxygen .

Q. How should researchers handle and store this compound to ensure stability during experiments?

The compound is air- and moisture-sensitive due to the boronate ester moiety. Storage at 2–8°C under inert gas (argon or nitrogen) in sealed, desiccated containers is critical. Prior to use, dissolve in anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to ambient conditions. Degradation can be monitored via TLC or NMR .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • ¹H/¹³C NMR : To verify substituent positions and boronate integration (e.g., δ 1.34 ppm for pinacol methyl groups, δ 7.20–8.56 ppm for aromatic protons) .
  • HPLC-MS : For purity assessment (>95%) and molecular ion confirmation.
  • X-ray crystallography : For unambiguous structural determination using software like SHELXL, though this requires high-quality single crystals .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the reactivity of this boronate ester in cross-coupling reactions compared to other substituents?

The electron-withdrawing trifluoromethoxy group (-OCF₃) reduces electron density at the pyridine ring, enhancing oxidative addition efficiency with palladium catalysts. This contrasts with electron-donating groups (e.g., -OCH₃), which slow coupling kinetics. Comparative studies with analogs (e.g., trifluoromethyl or methoxy derivatives) show that -OCF₃ improves regioselectivity in aryl-aryl bond formation but may require adjusted catalyst loading (e.g., 2–5 mol% Pd) .

Q. What strategies resolve low yields in Suzuki-Miyaura couplings involving this compound?

Low yields often stem from:

  • Catalyst deactivation : Use fresh Pd sources (e.g., Pd(OAc)₂) with robust ligands (e.g., SPhos or XPhos).
  • Steric hindrance : Optimize reaction time (12–24 hrs) and temperature (reflux conditions).
  • Byproduct formation : Employ scavengers (e.g., polymer-supported thiourea) to remove unreacted boronate esters .

Q. How can computational methods predict the compound’s behavior in catalytic systems?

Density Functional Theory (DFT) calculations model transition states to predict coupling barriers. Parameters like bond dissociation energy (BDE) for the C–B bond and frontier molecular orbital (FMO) analysis guide ligand selection. Software suites (Gaussian, ORCA) can simulate electronic effects of -OCF₃ on reaction pathways .

Q. What role does this compound play in synthesizing antimalarial or bioactive agents?

It serves as a key intermediate in constructing quinoline-based antimalarials. For example, coupling with chloroquine analogs via Pd-catalyzed reactions introduces the trifluoromethoxypyridine moiety, enhancing target binding to heme detoxification pathways in Plasmodium species .

Q. How do structural analogs of this compound compare in photophysical or medicinal applications?

Substituting -OCF₃ with -CF₃ or -CN alters lipophilicity and π-stacking capacity. For instance, 3-(trifluoromethyl)pyridine derivatives exhibit stronger fluorescence quenching, while -OCF₃ improves metabolic stability in drug candidates .

Methodological Notes

  • Contradictions in Data : Yields reported in (63%) vs. (38%) highlight solvent and catalyst dependencies. Replicate reactions with controlled variables (e.g., degassing time, Pd source) to identify optimal conditions .
  • Safety : Air-sensitive handling requires Schlenk-line techniques or glovebox use to prevent boronate hydrolysis .

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